Bis(2-methyl-3-furyl)disulfide

Descripción general

Descripción

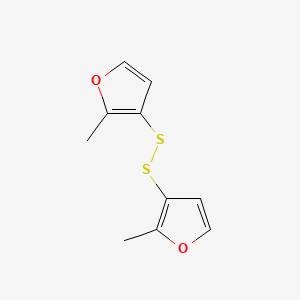

Bis(2-metil-3-furíl)disulfuro: es un compuesto químico con la fórmula molecular C10H10O2S2 . Es un miembro de la clase de los furanos y se caracteriza por la presencia de dos grupos 2-metil-3-furíl conectados por un enlace disulfuro. Este compuesto es conocido por su papel como agente saborizante, particularmente en la impartición de un aroma a carne a los productos alimenticios .

Mecanismo De Acción

Objetivos moleculares y vías: Bis(2-metil-3-furíl)disulfuro ejerce sus efectos a través de interacciones con proteínas y enzimas que contienen grupos tiol. El enlace disulfuro puede sufrir reacciones redox, lo que lleva a la formación de disulfuros mixtos con tioles de proteínas. Esta interacción puede modular la actividad de enzimas y vías de señalización sensibles al redox .

Mecanismo de unión: El compuesto interactúa con sus objetivos a través de enlaces de hidrógeno, interacciones hidrófobas y fuerzas de van der Waals. Estas interacciones están influenciadas por el pH y la presencia de otras moléculas en el ambiente .

Análisis Bioquímico

Biochemical Properties

Bis(2-methyl-3-furyl)disulfide is involved in various biochemical reactions, particularly those related to flavor and aroma production. It interacts with several enzymes and proteins, including those involved in the Maillard reaction, a non-enzymatic browning process that occurs during the cooking of food. This reaction involves the interaction of amino acids and reducing sugars, leading to the formation of complex flavor compounds. This compound is one of the key products of this reaction, contributing to the characteristic flavor of cooked meat .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with oral mucin, a glycoprotein found in saliva, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction can alter the perception of flavor and aroma in the mouth . Additionally, this compound can induce secondary structural changes in mucin, further influencing its function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to proteins and enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound has been shown to form complexes with oral mucin, influencing the release and perception of meat flavor in the mouth . The binding constants of this compound to mucin vary with pH levels, indicating a pH-dependent interaction mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of flavor perception and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance flavor perception without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation or damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to flavor and aroma production. It is a product of the Maillard reaction and can interact with various enzymes and cofactors involved in this process. The compound can also influence metabolic flux and metabolite levels, contributing to the overall flavor profile of cooked foods .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. For example, this compound can bind to oral mucin, affecting its distribution and the perception of flavor in the mouth .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Bis(2-metil-3-furíl)disulfuro se puede sintetizar mediante la reacción de 2-metil-3-furanthiol con un agente oxidante. La reacción normalmente implica el uso de peróxido de hidrógeno o yodo como agente oxidante en condiciones controladas para formar el enlace disulfuro .

Métodos de producción industrial: En entornos industriales, la producción de bis(2-metil-3-furíl)disulfuro puede implicar el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se optimizan para lograr una alta pureza y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: Bis(2-metil-3-furíl)disulfuro puede sufrir oxidación para formar sulfoxidos y sulfonas.

Reducción: Se puede reducir a 2-metil-3-furanthiol utilizando agentes reductores como el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, yodo.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Varios nucleófilos en condiciones ácidas o básicas.

Principales productos formados:

Oxidación: Sulfoxidos, sulfonas.

Reducción: 2-metil-3-furanthiol.

Sustitución: Compuestos con diferentes grupos funcionales que reemplazan el enlace disulfuro.

Aplicaciones Científicas De Investigación

Química: Bis(2-metil-3-furíl)disulfuro se utiliza como un compuesto modelo en estudios de formación y escisión de enlaces disulfuro. También se emplea en la síntesis de otros compuestos orgánicos que contienen azufre .

Biología: En la investigación biológica, se estudia bis(2-metil-3-furíl)disulfuro por sus interacciones con proteínas y enzimas, particularmente las involucradas en reacciones redox .

Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su papel como antioxidante y su capacidad para modular las vías de señalización sensibles al redox .

Industria: Bis(2-metil-3-furíl)disulfuro se utiliza ampliamente en la industria alimentaria como agente saborizante para realzar el aroma a carne de varios productos alimenticios. También se utiliza en la industria de las fragancias para crear notas sulfurosas y saladas en perfumes y otros productos perfumados .

Comparación Con Compuestos Similares

Compuestos similares:

- Bis(2-metil-3-furíl) disulfuro

- 3,3’-Ditio-2,2’-dimetildifurano

- 2-Metil-3-furíl disulfuro

Singularidad: Bis(2-metil-3-furíl)disulfuro es único debido a su estructura específica, que imparte un aroma a carne distinto. Su capacidad para sufrir varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución, lo convierte en un compuesto versátil tanto en investigación como en aplicaciones industriales .

Actividad Biológica

Bis(2-methyl-3-furyl)disulfide (BMFDS) is a sulfur-containing compound recognized for its diverse biological activities, particularly in the fields of food science and pharmacology. This article explores its antimicrobial properties, interaction mechanisms with biological macromolecules, and potential applications in enhancing food flavor profiles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BMFDS against various pathogens. Notably, it has demonstrated significant in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and other foodborne bacteria. The minimal inhibitory concentrations (MICs) for several strains are summarized in the following table:

The compound's mechanism of action includes the induction of reactive oxygen species (ROS) production, which leads to apoptosis in human leukemia Jurkat cells, as well as DNA breakage, suggesting a potential role in cancer therapy .

Interaction with Biological Macromolecules

BMFDS also interacts significantly with mucin, a glycoprotein found in mucus, which is critical for flavor perception in food products. A study investigated the binding behavior between BMFDS and mucin under varying pH levels, revealing that:

- The binding percentages ranged from 37.03% to 71.87% , depending on the pH.

- The interaction was characterized by hydrogen bonding , hydrophobic interactions, and van der Waals forces.

-

Binding constants were recorded as follows:

pH Level Binding Constant (L mol⁻¹) 5.0 7.0 8.5

These interactions are crucial for modulating flavor release in meat products, thereby enhancing sensory experiences in culinary applications .

Flavor Enhancement in Food Products

BMFDS has been explored for its potential to enhance meaty aromas in vegetarian products. A study demonstrated that fermentation of onions with Polyporus umbellatus led to increased levels of BMFDS, which significantly improved the flavor profile of the resulting products . This suggests its utility as a natural flavoring agent in plant-based diets.

Safety and Regulatory Aspects

The safety profile of BMFDS has been assessed, indicating that it is safe for use within specified limits in food applications . Understanding its degradation pathways is essential for ensuring stability during storage and processing.

Propiedades

IUPAC Name |

2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFENKFSKIFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SSC2=C(OC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047673 | |

| Record name | Bis(2-methyl-3-furyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; roast, meaty aroma | |

| Record name | bis(2-Methyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

277.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | 3,3'-Dithiobis[2-methylfuran] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | bis(2-Methyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.146-1.154 | |

| Record name | bis(2-Methyl-3-furyl) disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28588-75-2 | |

| Record name | Bis(2-methyl-3-furyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-methyl-3-furyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3,3'-dithiobis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methyl-3-furyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis[2-methylfuran] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-METHYL-3-FURYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1AN38V6MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-Dithiobis[2-methylfuran] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bis(2-methyl-3-furyl)disulfide form in food?

A2: this compound primarily originates from the thermal degradation of thiamine (Vitamin B1) during food processing [, ]. It can also form through the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during heating [, ]. For instance, in cooked ham, its formation is attributed to the Maillard reaction between sulfur-containing amino acids like cysteine or methionine with reducing sugars [].

Q2: Can the formation of this compound be controlled in food?

A3: Yes, research suggests that the formation of this compound can be influenced by controlling the levels of its precursors and adjusting processing conditions. For example, in citrus juices, limiting thermal degradation of thiamine can minimize the formation of this compound, which can negatively impact flavor [].

Q3: What is the chemical structure of this compound?

A3: this compound consists of two 2-methyl-3-furyl groups linked by a disulfide (S-S) bond.

Q4: How stable is the disulfide bond in this compound?

A5: The disulfide bond in this compound can be cleaved under certain conditions. Studies have shown that heating in the presence of hydrogen donors or antioxidants like BHT can lead to the formation of 2-methyl-3-furanthiol []. Hydrolysis in water can also break the disulfide bond, releasing thiols [].

Q5: Does this compound exhibit any antioxidant properties?

A6: While this compound itself doesn't appear to have strong antioxidant activity, its related compound, 2-methyl-3-furanthiol, formed through the disulfide bond cleavage, exhibits potent antioxidant properties []. It inhibits lipid peroxidation and scavenges tyrosyl radicals [].

Q6: What analytical techniques are commonly employed to identify and quantify this compound in food matrices?

A6: Various techniques are used for analyzing this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): A versatile technique for separating and identifying volatile compounds, including this compound, in complex mixtures [, , , , ].

- Gas Chromatography-Olfactometry (GC-O): This method combines gas chromatography with human sensory evaluation, allowing researchers to correlate specific aromas with individual compounds eluting from the GC column [, , ].

- Solid-Phase Microextraction (SPME): A simple and solvent-free extraction technique used to concentrate volatile compounds from a sample before GC analysis [, , ].

- Aroma Extract Dilution Analysis (AEDA): This technique helps identify the most potent odorants in a complex mixture by repeatedly diluting an aroma extract and determining the flavor dilution factor at which a specific odor is no longer perceptible [, , ].

Q7: What are the potential research avenues for this compound?

A7: Further research on this compound could explore:

Q8: Are there any known applications of this compound beyond the food industry?

A9: While predominantly studied in the context of food flavor, its potential applications in other areas like fragrance development and pharmaceutical formulations are worth exploring. For instance, its role as a potential flavoring agent in chicken flavor seasoning powder is being explored [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.